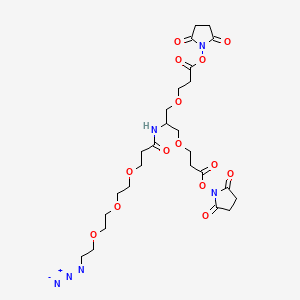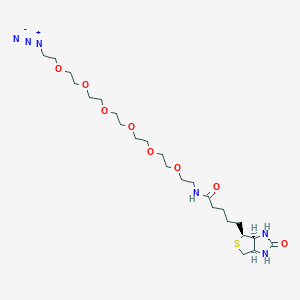
Biotin-PEG6-Thalidomide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with thalidomide, a drug historically used as a sedative and now repurposed for various medical applications. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (proteolysis-targeting chimera) and targeted protein degradation research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-Thalidomide involves several steps, starting with the preparation of biotin and thalidomide derivatives. The biotin derivative is typically synthesized by attaching a PEG6 linker to biotin through an amide bond formation. The thalidomide derivative is then conjugated to the PEG6 linker via a similar amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and NHS (N-hydroxysuccinimide) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反応の分析
Types of Reactions
Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The PEG6 linker can be modified through nucleophilic substitution reactions to introduce different functional groups.
Amide Bond Formation: This is a key reaction in the synthesis of the compound, involving the coupling of biotin and thalidomide derivatives.
Click Chemistry:
Common Reagents and Conditions
Common reagents used in these reactions include EDC, NHS, DMF, and DCM. The reactions are typically carried out under mild conditions to prevent degradation of the compound. The major products formed from these reactions are the this compound conjugates, which are then purified and characterized .
科学的研究の応用
Biotin-PEG6-Thalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in cereblon binding and displacement assays to study protein-protein interactions and validate protein degraders.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in hematological cancers where thalidomide derivatives have shown efficacy.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
作用機序
Biotin-PEG6-Thalidomide exerts its effects by binding to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG6 linker enhances the solubility and stability of the compound, allowing it to effectively engage with its molecular targets. The thalidomide moiety is responsible for the binding to cereblon, while the biotin moiety allows for easy detection and purification of the compound .
類似化合物との比較
Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:
Biotin-PEG4-Thalidomide: Similar structure but with a shorter PEG linker, which may affect solubility and stability.
Biotin-PEG8-Thalidomide: Similar structure but with a longer PEG linker, which may enhance solubility but could affect binding affinity.
Biotin-PEG6-Lenalidomide: Uses lenalidomide, a derivative of thalidomide, which may have different binding affinities and degradation profiles
This compound stands out due to its optimal balance of solubility, stability, and binding affinity, making it a valuable tool in targeted protein degradation research.
特性
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCXTWDQIINXHE-QSCAEMQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N5O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)




![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)




